Fuzapladib sodium

canine acute pancreatitis clinical trial MCAI score

Target the unique LFA-1 activation mechanism not addressed by NSAIDs, corticosteroids, or generic PLA2 inhibitors. This is the only agent with prospective RCT evidence for improving MCAI scores in canine acute pancreatitis (Steiner et al., 2023). Procure the sodium salt monohydrate form (CAS 141284-73-3) for IV reconstitution; verify physical form for oral research—nanocrystal solid dispersion achieves 5.2× higher bioavailability vs. free acid. Early administration prevents progression to necrotizing pancreatitis; stock for high-risk breed management.

Molecular Formula C15H19F3N3NaO3S
Molecular Weight 401.4 g/mol
Cat. No. B15605571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuzapladib sodium
Molecular FormulaC15H19F3N3NaO3S
Molecular Weight401.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H2,19,20,21,22);/q;+1/p-1
InChIKeyRVWHCCQDZKMPAZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fuzapladib Sodium for Acute Canine Pancreatitis – What Procurement Teams Need to Know Before Sourcing


Fuzapladib sodium (CAS 141284-73-3), also designated IS-741 sodium, is a small-molecule leukocyte function-associated antigen type 1 (LFA-1) activation inhibitor that also inhibits phospholipase A2 (PLA2) [1]. It is the active pharmaceutical ingredient in PANOQUELL®-CA1 (Ceva Animal Health) and BRENDA® (Ishihara Sangyo Kaisha, Japan), formulated as a sterile lyophilized powder for intravenous injection at 4 mg/mL after reconstitution [2]. The compound received conditional FDA approval in November 2022 (NADA 141-567) as the first drug ever approved specifically for management of clinical signs associated with acute onset of pancreatitis in dogs, following earlier Japanese regulatory approval in September 2018 [3]. Its mechanism—blocking neutrophil adhesion to vascular endothelium and subsequent extravasation into pancreatic tissue—addresses a pathophysiological step not targeted by any other class of anti-inflammatory agent used in veterinary medicine [1].

Why Fuzapladib Sodium Cannot Be Replaced by Generic sPLA2 Inhibitors, NSAIDs, or Corticosteroids in Canine Pancreatitis Protocols


Fuzapladib sodium is not a generic anti-inflammatory agent. Its primary pharmacological target—LFA-1 activation on the neutrophil surface—is distinct from cyclooxygenase (COX) inhibition by NSAIDs, glucocorticoid receptor modulation by corticosteroids, and even from the catalytic site inhibition of secretory PLA2 (sPLA2) by agents such as varespladib [1]. In canine acute pancreatitis, neutrophil infiltration into the pancreatic parenchyma drives an inflammatory amplification loop leading to local necrosis and systemic multi-organ failure; inhibiting this extravasation step addresses the disease process upstream of eicosanoid and cytokine cascades [2]. Because no other FDA-approved or conditionally approved veterinary drug targets LFA-1–mediated neutrophil trafficking, substituting fuzapladib with an NSAID, corticosteroid, or human sPLA2 inhibitor would abandon the mechanism for which clinical efficacy evidence exists [1][3]. Furthermore, retrospective evidence indicates NSAID use in acute pancreatitis is actively discouraged, and corticosteroid efficacy remains controversial with no prospective controlled trial demonstrating benefit equivalent to that reported for fuzapladib [3].

Fuzapladib Sodium – Head-to-Head and Cross-Study Quantitative Differentiation Data for Scientific Procurement Decisions


Superior Clinical Score Improvement Over Placebo Plus Standard of Care in Randomized Controlled Trial

In a multicenter, randomized, masked, placebo-controlled study of 35 evaluable client-owned dogs with presumptive acute onset pancreatitis, fuzapladib sodium (0.4 mg/kg IV once daily for 3 days) added to standard of care produced a significantly greater improvement in the Modified Clinical Activity Index (MCAI) compared with placebo plus standard of care [1]. The MCAI is a validated composite scoring instrument assessing activity, appetite, vomiting, cranial abdominal pain, dehydration, fecal consistency, and presence of blood in feces on a 0–19 scale [1]. This constitutes the only prospective, controlled clinical trial evidence available for any disease-modifying agent in canine acute pancreatitis.

canine acute pancreatitis clinical trial MCAI score LFA-1 inhibition

Regulatory Exclusivity – First and Only FDA Conditionally Approved Drug for Canine Acute Pancreatitis

Fuzapladib sodium for injection (PANOQUELL®-CA1) received FDA conditional approval on November 14, 2022, under NADA 141-567, making it the first drug ever approved by the U.S. FDA for management of clinical signs associated with acute onset of pancreatitis in dogs [1][2]. The active ingredient had previously received full marketing authorization in Japan in September 2018 (BRENDA®, Ishihara Sangyo Kaisha) . No other pharmaceutical agent—including NSAIDs, corticosteroids, or any sPLA2 inhibitor such as varespladib—holds an FDA-approved indication for acute pancreatitis in any veterinary species [3]. Varespladib (LY315920/LY333013) was investigated in human acute coronary syndrome (VISTA-16 trial, ~6,500 patients) but failed to meet primary endpoints and has no veterinary approval [4]. Darapladib (Lp-PLA2 inhibitor) similarly failed in two human cardiovascular outcomes trials and has no pancreatitis indication [4].

FDA conditional approval veterinary drug regulation canine pancreatitis NADA 141-567

Mechanistic Differentiation – Dual LFA-1 Activation and PLA2 Inhibition vs. Single-Target Anti-Inflammatory Comparators

Fuzapladib sodium exerts anti-inflammatory effects through a dual mechanism: (1) inhibition of LFA-1 (CD11a/CD18, αLβ2 integrin) activation on the neutrophil surface, preventing firm adhesion to ICAM-1 on vascular endothelium and subsequent extravasation, and (2) inhibition of PLA2 enzymatic activity [1][2]. In a mechanistic study using canine aortic endothelial cells (CnAOEC) and primary canine neutrophils stimulated with recombinant canine TNFα, fuzapladib sodium hydrate significantly downregulated endothelial P-selectin expression at the highest dose tested, while concurrently decreasing neutrophil L-selectin and PSGL-1 expression, selectively modulating early rolling and tethering interactions [3]. In contrast, varespladib selectively inhibits group IIA sPLA2 catalytic activity (IC50 = 9 nM on human sPLA2-IIA) without affecting integrin activation; darapladib targets Lp-PLA2 (IC50 = 0.25 nM) with no interaction with LFA-1; and NSAIDs inhibit COX-1/COX-2 downstream of arachidonic acid release [4]. No comparator compound blocks the leukocyte adhesion cascade at the LFA-1/ICAM-1 checkpoint.

LFA-1 integrin inhibition neutrophil adhesion PLA2 inhibition mechanism of action

Species-Specific Pharmacokinetics in Dogs Showing Markedly Slower Clearance vs. Cats and Rats

A comparative pharmacokinetic study of fuzapladib sodium monohydrate administered subcutaneously at 2 mg/kg across three species revealed profound species-dependent differences in systemic exposure and elimination [1]. Dogs exhibited a peak plasma concentration (Cmax) of 14.7 µg/mL, compared with only 6.6 µg/mL in cats and 3.2 µg/mL in rats—a 2.2-fold and 4.6-fold higher exposure, respectively [1]. The apparent elimination rate constant in dogs was 0.13 h⁻¹, versus 0.30 h⁻¹ in cats and 2.1 h⁻¹ in rats, corresponding to total clearance values of approximately 18 mL/hr·kg (dog), 93 mL/hr·kg (cat), and 660 mL/hr·kg (rat) [1][2]. These data indicate that fuzapladib is eliminated ~5-fold slower in dogs than in cats and ~37-fold slower than in rats, supporting a favorable once-daily dosing regimen in the target species that cannot be extrapolated from rodent or feline models.

pharmacokinetics species differences clearance dogs Cmax bioavailability

Nanocrystal Solid Dispersion Enhances Oral Bioavailability 5.2-Fold Over Crystalline Free Acid

A nanocrystal solid dispersion of fuzapladib free acid (nCSD/FZP) was developed using a multi-inlet vortex mixer to overcome the poor aqueous solubility of crystalline FZP [1]. In a head-to-head oral pharmacokinetic study in rats (2 mg-FZP/kg), nCSD/FZP demonstrated a 7.3-fold higher maximum plasma concentration (Cmax) and a 5.2-fold higher absolute oral bioavailability compared with crystalline FZP free acid, driven by rapid dissolution to saturated concentration within 30 minutes versus slow, incomplete dissolution of the crystalline form [1]. The mean particle size of the nanocrystals was 160 nm with uniform spherical morphology [1]. This represents a formulation-dependent pharmacological differentiation: the free acid form without nanosization is essentially non-bioavailable orally, while the nCSD enables a viable oral dosage form.

nanocrystal formulation oral bioavailability solid dispersion fuzapladib free acid pharmaceutical development

Fuzapladib Sodium – Evidence-Backed Application Scenarios for Veterinary Procurement and Clinical Deployment


First-Line Disease-Modifying Agent in Hospitalized Canine Acute Pancreatitis

In dogs presenting with ≥2 clinical signs of acute onset pancreatitis and a Spec cPL ≥400 µg/L, adding fuzapladib sodium (0.4 mg/kg IV once daily for 3 consecutive days) to standard of care provides a statistically significant and clinically meaningful improvement in MCAI scores beyond supportive care alone, as evidenced by the Steiner et al. (2023) randomized controlled trial (mean MCAI change −7.75 vs −5.68 for placebo; P = .02) [1]. This scenario is supported by the FDA conditional approval indication and the product's labeled use in the United States under NADA 141-567 [2]. The rationale for procurement is that no alternative agent has demonstrated prospective RCT-level efficacy for this indication.

Outpatient Management Protocol for Mild-to-Moderate Canine Pancreatitis

A standardized outpatient protocol combining fuzapladib sodium (0.4 mg/kg IV q24h for 3 days), subcutaneous fluids, hydromorphone via wearable CRI device, anti-emetics, and nutrition successfully managed 17 of 19 dogs without hospitalization, with MCAI decreasing from a median of 6 to 3 by Day 2 [1]. The veterinarian cost of fuzapladib sodium was approximately $6.60/kg per dose, and total outpatient care cost was 26.5%–37.6% of equivalent 3-day inpatient care [1]. Procurement in this scenario targets a shift from inpatient to outpatient management, enabled by the compound's mechanism of limiting disease progression early in the clinical course [2].

Prevention of Severe Pancreatitis Progression in At-Risk Canine Populations

The authors of the pivotal clinical trial and a subsequent published response to a critical letter explicitly state that the treatment goal of fuzapladib sodium is not rescue therapy for established severe necrotizing pancreatitis, but rather prevention of progression to severe forms by intervening early in the neutrophil-driven inflammatory amplification loop [1]. Procurement for clinics managing high-risk breeds (e.g., Miniature Schnauzers) or dogs presenting with known pancreatitis triggers (dietary indiscretion, hypertriglyceridemia) should be guided by this intended use: early administration within the first 24–48 hours of clinical sign onset to limit pancreatic lesion expansion and systemic involvement [1][2].

Formulation Selection for Research and Pharmaceutical Development Programs

For laboratories and pharmaceutical developers investigating PLA2 or integrin-targeted anti-inflammatory pathways, the choice of fuzapladib physical form critically impacts experimental outcomes. Crystalline fuzapladib free acid exhibits negligible oral bioavailability due to poor aqueous solubility, whereas the nanocrystal solid dispersion (nCSD/FZP, mean particle size 160 nm) achieves 5.2-fold higher oral bioavailability in rats [1]. The sodium salt monohydrate form (FZP/Na) is hygroscopic and converts to monohydrate at water activity above 0.2, while the free acid anhydrate is physically stable [2]. Procurement specifications must therefore match the intended route of administration and required systemic exposure level—a differentiation not captured by simply ordering by CAS number alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fuzapladib sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.